4-ethyl-N-phenylbenzamide

Description

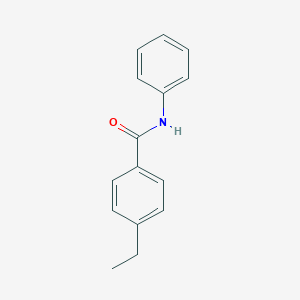

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C15H15NO |

|---|---|

Molecular Weight |

225.28 g/mol |

IUPAC Name |

4-ethyl-N-phenylbenzamide |

InChI |

InChI=1S/C15H15NO/c1-2-12-8-10-13(11-9-12)15(17)16-14-6-4-3-5-7-14/h3-11H,2H2,1H3,(H,16,17) |

InChI Key |

GJHXSOFRIDXGIA-UHFFFAOYSA-N |

SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Ethyl N Phenylbenzamide

Established Synthetic Pathways

Traditional methods for forming the N-phenylbenzamide linkage are well-documented and widely employed in organic synthesis due to their reliability and procedural simplicity. These pathways typically involve the reaction of an activated carboxylic acid derivative with an amine.

The most common route to N-aryl benzamides like 4-ethyl-N-phenylbenzamide involves the acylation of aniline (B41778) with a 4-ethylbenzoic acid derivative. A standard procedure begins with the conversion of 4-ethylbenzoic acid to a more reactive species, such as an acyl chloride or an activated ester. For instance, 4-ethylbenzoyl chloride can be prepared by treating 4-ethylbenzoic acid with thionyl chloride (SOCl₂). nih.gov The resulting acyl chloride is then reacted with aniline in the presence of a base, such as triethylamine (B128534) (TEA) or pyridine, to neutralize the hydrochloric acid byproduct and drive the reaction to completion.

Alternatively, direct amidation of 4-ethylbenzoic acid with aniline can be achieved using coupling reagents. mdpi.com Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N′-diisopropylcarbodiimide (DIC), often used in conjunction with an activating agent like N-hydroxybenzotriazole (HOBt), facilitate amide bond formation under mild conditions. nih.govmdpi.com Optimization of these reactions typically involves adjusting the stoichiometry of the coupling reagents, solvent choice, temperature, and reaction time to maximize yield and purity.

Another established method is the reaction between an amine and a carboxylic acid mediated by triphenylphosphine (B44618) (PPh₃) and iodine (I₂). This system effectively activates the carboxylic acid for amidation. rsc.org The sequence of reagent addition in this method has been found to be critical for achieving high yields. rsc.org

The selection of reagents and the conditions under which the reaction is performed are paramount for the successful synthesis of this compound. The choice between using an acyl chloride or a carboxylic acid with a coupling agent often depends on the scale of the synthesis and the presence of other sensitive functional groups. Acyl chloride routes are often vigorous, while coupling-agent-mediated reactions proceed under milder conditions.

Below is a table summarizing common reagents and conditions for benzamide (B126) synthesis, which are applicable to the preparation of this compound.

Table 1: Reagent and Condition Selection for Benzamide Synthesis

| Starting Material (Acid Component) | Amine | Coupling/Activating Reagent | Base | Solvent | Typical Conditions | Ref |

|---|---|---|---|---|---|---|

| 4-Ethylbenzoyl chloride | Aniline | None | Triethylamine (TEA) | Dichloromethane (CH₂) | 0 °C to room temp, 6 h | nih.gov |

| 4-Ethylbenzoic acid | Aniline | DIC / HOBt | None | Dichloromethane (CH₂) | Room temp, 5 h | mdpi.com |

| 4-Ethylbenzoic acid | Aniline | Thionyl Chloride (SOCl₂) | TEA | Dichloromethane (CH₂) | Reflux, then 0 °C to rt | nih.gov |

| 4-Ethylbenzoic acid | Aniline | PPh₃ / I₂ | Triethylamine (TEA) | Dichloromethane (CH₂) | 0 °C to room temp | rsc.org |

| 4-Ethylbenzoic acid | Aniline | TBTU | Triethylamine (TEA) | Dimethylformamide (DMF) | Room temp, 24 h |

Advanced and Novel Synthetic Approaches

Recent advancements in organic synthesis have introduced more sophisticated and efficient methods for constructing C-N bonds, including those in benzamides. These approaches often rely on catalytic systems and adhere to the principles of green chemistry.

Palladium- and copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, represent a powerful, modern alternative for forming the N-aryl bond in benzamides. syr.edu These methods can directly couple an aryl halide or pseudohalide with a primary or secondary amide. While often applied to more complex molecules, the principles are directly relevant to the synthesis of this compound.

For example, a palladium catalyst, in combination with a specialized biarylphosphine ligand (e.g., XPhos), can effectively catalyze the coupling of an aryl halide with a primary amide. nih.gov This approach offers high functional group tolerance and can proceed under relatively mild conditions. syr.edu

Copper-catalyzed N-arylation, a modern extension of the classic Ullmann condensation, is another significant strategy. rsc.org Using a copper(I) source, such as copper(I) iodide (CuI), often in the presence of a ligand like 1,10-phenanthroline, enables the N-arylation of amides with aryl iodides or bromides. researchgate.net These catalytic systems can reduce the need for stoichiometric activating agents and often operate under milder conditions than traditional methods. rsc.orgresearchgate.net

Table 2: Catalytic N-Arylation Strategies for Benzamide Synthesis

| Coupling Partners | Catalyst System | Ligand | Base | Solvent | Typical Conditions | Ref |

|---|---|---|---|---|---|---|

| Aryl Halide + Benzamide | Pd(OAc)₂ | Biaryl Phosphine (e.g., XPhos) | K₃PO₄ or Cs₂CO₃ | Toluene or Dioxane | 80-110 °C | syr.edunih.gov |

| Aryl Halide + Benzamide | CuI | 1,10-Phenanthroline | K₃PO₄ or Cs₂CO₃ | DMF or Glycol | 110 °C | rsc.orgresearchgate.net |

| Arylboronic Acid + Amide | XeF₂ | None | Not specified | Not specified | Mild conditions | researchgate.net |

| Benzamide + Aryl Halide | Porphyrin (photocatalyst) | None | None | Not specified | Ambient temp, LED light | rsc.org |

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this can be achieved in several ways.

One approach is the development of solvent-free reactions. eurjchem.com For instance, the reaction of amines with acylating agents can sometimes be performed neat (without solvent), which simplifies workup and reduces chemical waste. tandfonline.com A method using vinyl benzoate (B1203000) as an acylating agent for anilines has been developed that proceeds at room temperature without any solvent or activator, offering a clean and eco-friendly pathway to benzamides. tandfonline.com

The use of reusable heterogeneous catalysts is another cornerstone of green synthesis. rsc.org For example, tungstate (B81510) sulfuric acid has been used as a reusable solid acid catalyst for the synthesis of benzamide derivatives under solvent-free conditions. rsc.org Similarly, copper complexes immobilized on solid supports like SBA-15 silica (B1680970) have been shown to be efficient and recyclable catalysts for N-arylation reactions. researchgate.net These catalysts can be easily separated from the reaction mixture and reused multiple times, reducing waste and cost. researchgate.net

Structural Elucidation and Characterization of 4 Ethyl N Phenylbenzamide

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is fundamental to the characterization of 4-ethyl-N-phenylbenzamide, offering a non-destructive means to ascertain its chemical structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are employed to provide a detailed picture of the molecular environment of the nuclei.

The ¹H-NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the ethyl group and the two phenyl rings. Based on data from analogous structures, the following assignments can be predicted. researchgate.netrsc.org The protons of the ethyl group are anticipated to appear as a triplet for the methyl group (CH₃) around 1.2 ppm and a quartet for the methylene (B1212753) group (CH₂) around 2.7 ppm, with a typical coupling constant (J) of approximately 7.6 Hz. researchgate.net

The aromatic protons will resonate in the downfield region, typically between 7.1 and 7.9 ppm. The protons on the N-phenyl ring are expected to show signals for the ortho, meta, and para positions. The protons on the 4-ethylbenzoyl ring will appear as two doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The amide proton (N-H) is expected to appear as a broad singlet in the region of 8.0-9.0 ppm, and its chemical shift can be sensitive to solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shift Assignments for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ethyl (-CH₃) | ~1.2 | Triplet | ~7.6 |

| Ethyl (-CH₂) | ~2.7 | Quartet | ~7.6 |

| Aromatic (H) | 7.1 - 7.9 | Multiplet | - |

| Amide (N-H) | 8.0 - 9.0 | Broad Singlet | - |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

The ¹³C-NMR spectrum provides information on the different carbon environments within the molecule. For this compound, distinct signals are expected for the ethyl group carbons, the aromatic carbons, and the carbonyl carbon of the amide.

The methyl (CH₃) and methylene (CH₂) carbons of the ethyl group are predicted to resonate at approximately 15 ppm and 29 ppm, respectively. The aromatic carbons will appear in the range of 120-145 ppm. The carbon attached to the ethyl group and the carbons ortho and meta to it will have distinct chemical shifts. Similarly, the carbons of the N-phenyl ring will show characteristic signals. The carbonyl carbon (C=O) of the amide group is expected to be the most downfield signal, typically appearing around 167 ppm.

Table 2: Predicted ¹³C-NMR Chemical Shift Assignments for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Ethyl (-CH₃) | ~15 |

| Ethyl (-CH₂) | ~29 |

| Aromatic (C) | 120 - 145 |

| Carbonyl (C=O) | ~167 |

Note: Predicted values are based on analogous compounds and may vary based on solvent and experimental conditions.

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern, which can further confirm the structure. The molecular formula of this compound is C₁₅H₁₅NO, which corresponds to a molecular weight of approximately 225.29 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 225.

The fragmentation of benzanilides in mass spectrometry often involves cleavage of the amide bond. Common fragments would likely include ions corresponding to the benzoyl moiety and the anilide moiety. For this compound, characteristic fragments would be expected at m/z 119, corresponding to the [CH₃CH₂C₆H₄CO]⁺ ion, and at m/z 93, corresponding to the [C₆H₅NH₂]⁺ anilinium radical cation. rsc.orgsemanticscholar.org

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Fragment |

| 225 | [M]⁺ (Molecular Ion) |

| 119 | [CH₃CH₂C₆H₄CO]⁺ |

| 93 | [C₆H₅NH₂]⁺ |

Note: Predicted fragmentation is based on the general behavior of benzanilides under EI-MS.

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O groups of the amide linkage, as well as bands for the aromatic rings and the ethyl group.

A strong absorption band corresponding to the C=O stretching vibration of the amide is typically observed in the region of 1650-1680 cm⁻¹. The N-H stretching vibration of the secondary amide is expected to appear as a sharp band around 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are anticipated to be in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the ethyl group will be just below 3000 cm⁻¹. Aromatic C=C stretching vibrations will give rise to several bands in the 1450-1600 cm⁻¹ region. vulcanchem.com

Table 4: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Medium |

| C=O Stretch (Amide I) | 1650 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| N-H Bend (Amide II) | 1510 - 1550 | Medium |

Note: Predicted absorption ranges are based on characteristic frequencies for the respective functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced Structural Investigations

X-ray Crystallography of this compound and Related Congeners

While a specific crystal structure for this compound is not publicly available, a wealth of information can be gleaned from the X-ray crystallographic data of its analogs. These related compounds provide a clear picture of the typical bond lengths, angles, and, most importantly, the torsional relationship between the aromatic rings and the central amide plane.

For instance, the crystal structure of 4-bromo-N-phenylbenzamide reveals a twisted conformation. The dihedral angle between the phenyl and the 4-bromophenyl rings is 58.63 (9)°. researchgate.net The central amide plane is also twisted with respect to the two aromatic rings, with dihedral angles of 30.2 (2)° and 29.2 (2)° with the phenyl and 4-bromophenyl rings, respectively. researchgate.netiucr.org This deviation from planarity is a common feature in N-arylbenzamides.

Similarly, studies on other derivatives like N-(3-hydroxyphenyl)-3-methoxybenzamide and N-[4-(trifluoromethyl)phenyl]benzamide also show non-planar arrangements in the solid state. mdpi.comiucr.org In N-[4-(trifluoromethyl)phenyl]benzamide, the two aryl rings are tilted by approximately 60° with respect to each other. iucr.org This conformation is influenced by intermolecular interactions, such as N—H⋯O hydrogen bonds, which are a recurring motif in the crystal packing of these compounds. researchgate.netiucr.org

The crystallographic data for several N-phenylbenzamide congeners are summarized below, highlighting the key structural parameters.

| Compound | Crystal System | Space Group | Dihedral Angle (Ring 1 vs. Ring 2) | Reference |

| 4-bromo-N-phenylbenzamide | Triclinic | P-1 | 58.63 (9)° | researchgate.net |

| N-[4-(trifluoromethyl)phenyl]benzamide | Triclinic | P-1 | ~60° | iucr.org |

| N-(4-methoxyphenyl)benzamide | Monoclinic | P21/c | 67.4 (1)° | iucr.org |

| Ethyl 4-(3-chlorobenzamido)benzoate | Triclinic | P-1 | - | eurjchem.com |

Conformational Analysis and Torsional Dynamics

The conformation of N-phenylbenzamides is primarily defined by the torsion angles around the C-N and C-C bonds of the amide linkage. The non-planar structures observed in the crystalline state are a consequence of the balance between steric hindrance and the electronic effects of the substituents, as well as the stabilizing influence of intermolecular interactions in the crystal lattice.

Computational studies, such as Density Functional Theory (DFT) calculations, on compounds like N-[4-(trifluoromethyl)phenyl]benzamide have shown that while the isolated molecule may prefer a more planar conformation (with a calculated inter-ring tilt of around 30°), the experimentally observed ~60° tilt in the crystal structure is only slightly higher in energy. iucr.org This suggests that the molecule has a relatively shallow potential energy surface for rotation around the amide bonds, allowing it to adopt different conformations to optimize crystal packing. iucr.org

The key torsional angles that define the conformation of N-arylbenzamides are:

ω (C-N bond): The amide bond itself generally exhibits a high degree of double bond character, leading to a strong preference for a planar trans conformation (ω ≈ 180°).

φ (N-Caryl bond): Rotation around this bond determines the orientation of the N-phenyl ring relative to the amide plane.

ψ (Ccarbonyl-Caryl bond): Rotation around this bond determines the orientation of the benzoyl ring relative to the amide plane.

In 4-bromo-N-phenylbenzamide, the torsion angles C2–C1–C7–O1 and C7–N1–C8–C13 are -28.1 (3)° and -30.2 (3)°, respectively, quantifying the twist of the phenyl rings relative to the central amide group. iucr.org Molecular dynamics simulations on N-arylbenzamides have further illustrated the dynamic nature of these torsional angles in different environments. mdpi.com

For this compound, the torsional dynamics would be expected to be similar to its congeners. The ethyl group is unlikely to introduce significant steric hindrance that would dramatically alter the preferred range of φ and ψ angles. The molecule would likely exhibit a dynamic equilibrium between different twisted conformations in solution, while adopting a specific, energetically favorable twisted conformation in the solid state, driven by the formation of intermolecular hydrogen bonds and efficient crystal packing.

Reactivity and Chemical Transformations of 4 Ethyl N Phenylbenzamide

Reactions at the Amide Nitrogen

The amide nitrogen in 4-ethyl-N-phenylbenzamide is a key site for chemical transformations, including acylation, alkylation, and hydrolysis.

Acylation and Alkylation Reactions

The nitrogen atom of the amide group in N-arylbenzamides can participate in nucleophilic substitution reactions. Although the lone pair on the nitrogen is delocalized into the adjacent carbonyl group, rendering it less nucleophilic than an amine, reactions with strong electrophiles can still occur.

Alkylation: The introduction of an alkyl group onto the amide nitrogen can be achieved using alkyl halides. The reaction conditions typically require a strong base to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion, which then reacts with the alkyl halide. For instance, iridium-catalyzed asymmetric alkylation of N-arylbenzamides with vinyl ethers has been shown to be effective, yielding products with high selectivity. thieme-connect.com Similarly, alkylation of the amine groups of related N-phenylbenzamide derivatives has been accomplished using a mild base like sodium bicarbonate (NaHCO₃) with an alkylating agent such as iodomethane. mdpi.com

Acylation: Similar to alkylation, acylation at the nitrogen atom introduces an acyl group, forming an imide. This reaction is typically performed using an acid chloride or anhydride (B1165640) in the presence of a base. The Friedel-Crafts acylation reaction, while typically associated with aromatic rings, involves the formation of an acylium ion that acts as the electrophile. libretexts.orgopenstax.org

| Reaction Type | Reagents | Typical Conditions | Product Type |

|---|---|---|---|

| Alkylation | Alkyl Halide (e.g., CH₃I), Base (e.g., NaH, NaHCO₃) | Inert solvent, variable temperature | N-alkyl-4-ethyl-N-phenylbenzamide |

| Acylation | Acid Chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | Inert solvent | N-acyl-4-ethyl-N-phenylbenzamide (an imide) |

Hydrolysis and Amidation Pathways

Hydrolysis: The amide bond in this compound can be cleaved through hydrolysis under either acidic or basic conditions. chegg.com This reaction is a fundamental transformation of amides, yielding a carboxylic acid and an amine. arkat-usa.orgresearchgate.net

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄, HCl) and heat, the carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Base-Catalyzed Hydrolysis: Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. chegg.com This process is generally irreversible as the resulting carboxylate anion is deprotonated and resonance-stabilized. Secondary amides, such as N-phenylbenzamide, are generally more susceptible to hydrolysis than tertiary amides. arkat-usa.org

The hydrolysis of N-(α-hydroxybenzyl)benzamide, a related compound, has been studied, showing that the rate of decomposition is significantly influenced by pH. bohrium.com

Amidation: While this compound is the product of an amidation reaction (between 4-ethylbenzoyl chloride and aniline), it can also participate in transamidation reactions, where the N-phenyl group is exchanged with another amine, although this typically requires harsh conditions or catalytic activation.

Reactions on the Phenyl and Ethyl Moieties

The two aromatic rings and the ethyl side chain of the molecule offer further sites for chemical modification.

Electrophilic Aromatic Substitution on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives. wikipedia.orgmasterorganicchemistry.comyoutube.com The outcome of such reactions on this compound depends on the directing effects of the substituents on both aromatic rings.

On the N-Phenyl Ring: The benzamido group (-NHCOC₆H₅) attached to this ring is an activating, ortho, para-directing group. The nitrogen's lone pair of electrons can be donated to the ring, stabilizing the cationic intermediate (arenium ion) formed during substitution at the ortho and para positions.

On the 4-Ethylbenzoyl Ring: This ring has two substituents: the ethyl group and the N-phenylamido group (-CONHC₆H₅).

The ethyl group is an activating, ortho, para-director through an inductive effect and hyperconjugation. colorado.edu

The N-phenylamido group is a deactivating, meta-director because the carbonyl group is electron-withdrawing.

Therefore, electrophilic attack will preferentially occur on the more activated N-phenyl ring at the positions ortho and para to the amide nitrogen. Substitution on the 4-ethylbenzoyl ring is less favorable but would be directed by the ethyl group to the positions ortho to it (positions 3 and 5).

| Reaction | Reagents | Primary Site of Reaction | Major Product(s) |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | N-Phenyl Ring | 4-ethyl-N-(2-bromophenyl)benzamide and 4-ethyl-N-(4-bromophenyl)benzamide |

| Nitration | HNO₃, H₂SO₄ | N-Phenyl Ring | 4-ethyl-N-(2-nitrophenyl)benzamide and 4-ethyl-N-(4-nitrophenyl)benzamide |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | N-Phenyl Ring | 4-ethyl-N-(alkylphenyl)benzamides |

Reactions Involving the Ethyl Side Chain

The ethyl group attached to the benzoyl ring is susceptible to reactions at the benzylic position (the carbon atom directly attached to the aromatic ring).

Oxidation: The ethyl group can be oxidized by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄). This reaction typically converts the entire ethyl side chain into a carboxylic acid group, which would transform the molecule into N-phenyl-1,4-benzenedicarboxamide. A milder oxidation, known as the Étard reaction, using chromyl chloride (CrO₂Cl₂), can oxidize ethylbenzene (B125841) to a mixture of acetophenone (B1666503) and phenylacetaldehyde. stackexchange.com Applied to this compound, this would likely yield 4-acetyl-N-phenylbenzamide.

Halogenation: Free radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator, can selectively introduce a halogen atom at the benzylic position. This would result in the formation of 4-(1-bromoethyl)-N-phenylbenzamide.

Oxidative and Reductive Transformations

Beyond the specific reactions of the ethyl group, the molecule as a whole can undergo oxidative and reductive transformations. rsc.org

Reduction:

Amide Reduction: The carbonyl group of the amide can be reduced to a methylene (B1212753) group (-CH₂-) using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). This would convert this compound into (4-ethylbenzyl)(phenyl)amine.

Aromatic Ring Reduction: The aromatic rings can be reduced to cyclohexane (B81311) rings through catalytic hydrogenation (e.g., using H₂ gas with a rhodium or ruthenium catalyst) under high pressure and temperature.

Oxidation: As mentioned previously, the primary site of oxidation under vigorous conditions is the ethyl side chain. wikipedia.org The aromatic rings are generally resistant to oxidation except under harsh conditions that would likely degrade the rest of the molecule. The amide functional group itself is also relatively stable towards oxidation.

Controlled Oxidation Pathways

The ethyl substituent on the benzoyl ring of this compound is susceptible to controlled oxidation, primarily at the benzylic position. A key transformation in this regard is the conversion of the ethyl group into an acetyl group, yielding 4-acetyl-N-phenylbenzamide. This selective oxidation can be achieved using various catalytic systems, with vanadium catalysis in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) being a notable method.

Research on the oxidation of analogous ethylarenes has demonstrated the efficacy of this approach. For instance, the oxidation of 4-ethylbenzonitrile (B1329635) to 4-acetylbenzonitrile (B130643) has been accomplished with high yield, indicating that electron-withdrawing groups on the aromatic ring are compatible with these reaction conditions. Given that the N-phenylbenzamide moiety can also be considered an electron-withdrawing group, a similar reactivity profile is anticipated for this compound.

The general reaction involves treating the substrate with a vanadium catalyst, such as VO(acac)₂, and an oxidant in a suitable solvent. The reaction conditions are typically mild, allowing for the selective oxidation of the benzylic C-H bonds without significant degradation of the aromatic rings or the amide functionality.

Table 1: Plausible Conditions for Controlled Oxidation of this compound Analogs

| Substrate | Oxidant | Catalyst | Solvent | Product | Yield (%) |

|---|---|---|---|---|---|

| 1-Chloro-4-ethylbenzene | TBHP | VO(acac)₂ | Dichlorobenzene | 1-(4-Chlorophenyl)ethanone | 86 |

| 4-Ethylbenzonitrile | TBHP | VO(acac)₂ | Dichlorobenzene | 4-Acetylbenzonitrile | 77 |

| 1-Ethyl-4-methoxybenzene | TBHP | VO(acac)₂ | Dichlorobenzene | 1-(4-Methoxyphenyl)ethanone | 54 |

| 1-(4-Ethylphenyl)ethanone | TBHP | VO(acac)₂ | Dichlorobenzene | 1,1'-(1,4-Phenylene)diethanone | 89 |

This table presents data from analogous reactions to illustrate the potential synthetic outcomes for the controlled oxidation of this compound.

Selective Reduction Strategies

The amide bond in this compound can undergo selective reduction to the corresponding amine, 4-ethyl-N-phenylbenzylamine. This transformation requires a reducing agent that is potent enough to reduce the relatively stable amide functional group while preserving the aromatic rings and the ethyl substituent.

One effective strategy for the reduction of N-aryl amides is nickel-catalyzed hydrosilylation. This method employs a silane, such as tetramethyldisiloxane (TMDS), as the reducing agent in the presence of a nickel catalyst, like nickel(II) bromide. The reaction is typically carried out at elevated temperatures in a non-polar solvent like toluene.

Studies on the reduction of various N-phenyl amides have shown that this method is tolerant of different substituents on the aromatic rings. For example, N-phenylbenzamide and its derivatives with both electron-donating and electron-withdrawing groups have been successfully reduced to the corresponding amines in good yields. This suggests that this compound would be a suitable substrate for this transformation, affording 4-ethyl-N-phenylbenzylamine without reduction of the aromatic rings.

Table 2: Plausible Conditions for Selective Reduction of this compound Analogs

| Substrate | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

|---|---|---|---|---|---|---|---|

| N-Phenylbenzamide | TMDS | NiBr₂ | Toluene | 130 | 24 | N-Benzylphenylamine | 85 |

| 4-Methyl-N-phenylbenzamide | TMDS | NiBr₂ | Toluene | 130 | 24 | 4-Methyl-N-phenylbenzylamine | 82 |

| 4-Methoxy-N-phenylbenzamide | TMDS | NiBr₂ | Toluene | 130 | 24 | 4-Methoxy-N-phenylbenzylamine | 78 |

| 4-Chloro-N-phenylbenzamide | TMDS | NiBr₂ | Toluene | 130 | 24 | 4-Chloro-N-phenylbenzylamine | 80 |

This table presents data from analogous reactions to illustrate the potential synthetic outcomes for the selective reduction of this compound.

Computational and Theoretical Studies of 4 Ethyl N Phenylbenzamide

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are essential for determining the fundamental electronic properties and stability of 4-ethyl-N-phenylbenzamide. These methods model the molecule's electron distribution and energy states to predict its geometry and behavior.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For substituted benzamides, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to optimize the molecular geometry and predict various electronic parameters. sci-hub.setandfonline.com

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. sci-hub.senih.gov A smaller energy gap suggests higher polarizability and a greater ease of electronic excitation.

Table 1: Illustrative DFT-Calculated Parameters for a Benzamide (B126) Core Structure Note: This table presents typical values for a benzamide core based on published data for related compounds, as specific experimental or calculated values for this compound are not widely published. The values are for illustrative purposes.

| Parameter | Typical Calculated Value | Significance |

| C=O Bond Length | ~1.25 Å | Indicates the double bond character of the carbonyl group. |

| C-N (Amide) Bond Length | ~1.36 Å | Reflects partial double bond character due to resonance. |

| Phenyl-CO Dihedral Angle | 20° - 40° | Describes the twist of the benzoyl phenyl ring out of the amide plane. researchgate.net |

| N-Phenyl Dihedral Angle | 30° - 50° | Describes the twist of the N-phenyl ring relative to the amide plane. |

| HOMO-LUMO Energy Gap | 4-5 eV | Relates to the chemical reactivity and stability of the molecule. sci-hub.senih.gov |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map uses a color scale to represent different potential values on the electron density surface.

For N-phenylbenzamide derivatives, the MEP map consistently highlights the most negative potential (typically shown in red) around the carbonyl oxygen atom due to the presence of lone pair electrons and its high electronegativity. sci-hub.senih.gov This region is the primary site for electrophilic attack and hydrogen bond acceptance. Conversely, the most positive potential (typically blue) is located around the amide hydrogen (N-H), making it a potential site for nucleophilic attack or hydrogen bond donation. researchgate.net The aromatic rings generally exhibit regions of moderately negative potential (yellow to green) above and below the plane of the rings, associated with the π-electron cloud. nih.govresearchgate.net The ethyl group in this compound would be an area of neutral potential.

Molecular Dynamics Simulations for Conformational Flexibility

While DFT provides a static picture of the molecule at its energy minimum, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior and conformational flexibility over time. researchgate.net MD simulations model the atomic motions of the molecule, providing a trajectory of its conformations in different environments, such as in solution. nih.gov

For this compound, MD simulations can explore the rotational freedom around the key single bonds: the C-C bond connecting the ethyl group, the phenyl-C(O) bond, and the N-phenyl bond. These simulations reveal the accessible range of dihedral angles and the energy barriers between different conformational states. Parameters such as the root-mean-square deviation (RMSD) and the radius of gyration are analyzed to assess the stability of the molecule's conformation and its compactness over the simulation time. researchgate.netbohrium.com Such studies are crucial for understanding how the molecule might adapt its shape to fit into a receptor site or how it behaves in a solvent.

Theoretical Insights into Reactivity and Selectivity

The combination of DFT and MEP analyses provides a comprehensive theoretical framework for understanding the reactivity and selectivity of this compound.

Reactivity: The HOMO-LUMO energy gap is a primary descriptor of chemical reactivity. tandfonline.com The HOMO is the region most likely to donate electrons in a reaction, while the LUMO is the region most likely to accept them. In benzamides, the HOMO is often distributed over the N-phenyl ring, while the LUMO may be centered on the benzoyl moiety. The specific distribution dictates the molecule's behavior in redox reactions and its electronic absorption properties.

Selectivity: The MEP map is key to predicting regioselectivity. As noted, the strong negative potential on the carbonyl oxygen makes it the most probable site for protonation and coordination with metal ions. The positive potential on the amide hydrogen indicates its role as a hydrogen bond donor. This information is vital for predicting intermolecular interactions, such as those involved in crystal packing or binding to a biological target. researchgate.net Computational studies on related systems have also been used to understand the selectivity of reactions like C-H activation, where directing groups on the benzamide structure guide a catalyst to a specific position. le.ac.uk

Through these computational approaches, a detailed profile of this compound's electronic structure, stability, and reactive sites can be constructed, guiding further experimental research.

Derivatization Strategies and Analogue Synthesis Based on the 4 Ethyl N Phenylbenzamide Scaffold

Design and Synthesis of Substituted Benzamide (B126) Derivatives

The synthesis of substituted benzamide derivatives from a 4-ethyl-N-phenylbenzamide core structure is a key strategy for developing new chemical entities. This process often involves a molecular modification approach, focusing on altering substituents on the terminal benzene (B151609) rings and modifying the length of molecular components. nih.govtandfonline.com

A common synthetic route involves the condensation of a substituted benzoic acid with an appropriate aniline (B41778). For instance, 3-amino-4-methoxybenzoic acid can be used as a starting material and condensed with various amines using coupling agents like N,N′-diisopropylcarbodiimide (DIC) and an activating agent such as N-hydroxybenzotriazole (HOBt). nih.govmdpi.com Another approach involves the reaction of an acid chloride, such as 2-nitrobenzoyl chloride, with an N-alkylaniline like N-ethylaniline. vulcanchem.com The resulting amide bond formation is a robust and versatile reaction, allowing for the introduction of a wide array of functional groups.

Modification of the Phenyl Ring Substituents

Modifying the substituents on the phenyl rings of the this compound scaffold is a primary strategy to modulate the molecule's properties. The nature and position of these substituents can significantly influence the compound's biological activity and physicochemical characteristics. nih.govtandfonline.com

For example, in the context of developing inhibitors for the voltage-gated potassium channel KV1.3, structural modifications have been focused on the 2-methoxybenzamide (B150088) moiety. srce.hr In other studies, various anilines with different substituents have been reacted to create a series of N-phenylbenzamide derivatives, allowing for the investigation of how these changes affect the compound's function. nih.gov The introduction of halogen atoms, such as fluorine, chlorine, and bromine, as well as trifluoromethyl groups, has been explored to fine-tune the electronic properties and binding interactions of the resulting analogues. wiley.commdpi.com

The synthesis of these modified compounds often follows established amidation protocols. For instance, 4-((2-methyl-6-(trifluoromethyl)pyrimidine-4-yl)oxy)-N-phenylbenzamide was synthesized from the corresponding acid and aniline precursors. wiley.com Similarly, a series of halogenated 2-hydroxy-N-phenylbenzamides were prepared from 5-halogenosalicylic acids and polyhalogenated anilines. mdpi.com These examples highlight the systematic approach of varying phenyl ring substituents to build libraries of compounds for structure-activity relationship studies.

Table 1: Examples of Phenyl Ring Modifications on the Benzamide Scaffold

| Starting Material 1 | Starting Material 2 | Resulting Derivative Class | Reference |

|---|---|---|---|

| 3-Amino-4-methoxybenzoic acid | Various amines | N-Phenylbenzamide derivatives | nih.govmdpi.com |

| 4-Methylbenzoic acid | Aniline | 4-Methyl-N-phenylbenzamide | |

| 2-Nitrobenzoyl chloride | N-Ethylaniline | N-Ethyl-2-nitro-N-phenylbenzamide | vulcanchem.com |

Derivatization at the Ethyl Group

While less commonly explored than phenyl ring modifications, derivatization at the ethyl group of this compound offers another avenue for structural diversification. Modifications at this position can influence the molecule's steric profile and lipophilicity.

One potential strategy is the reduction of an ethenyl group to an ethyl group, which can enhance metabolic stability. Another approach involves the introduction of functional groups onto the ethyl moiety. For instance, the synthesis of compounds like succinimidyl 2-(3-((benzyloxy)carbonyl)-1-ethyl-5-oxoimidazolidin-4-yl)acetates demonstrates the feasibility of incorporating more complex structures at this position. researchgate.net

The synthesis of N-ethyl-2-nitro-N-phenylbenzamide, where an ethyl group is present on the amide nitrogen, provides a template for understanding how alkyl groups at this position can be introduced and potentially modified. vulcanchem.com While direct derivatization of the ethyl group on a pre-formed this compound is not extensively documented, the synthesis of analogues with modified ethyl groups from corresponding precursors is a viable strategy.

Structure-Reactivity Relationships in this compound Analogues

The systematic synthesis of this compound analogues allows for the detailed study of structure-reactivity relationships (SRR). These studies aim to understand how specific structural features influence the chemical reactivity and biological activity of the compounds.

Key structural features that have been investigated include the conformation of the molecule, the nature of substituents on the phenyl rings, and the potential for hydrogen bonding. vulcanchem.com For instance, in a series of N-phenylbenzamide derivatives, functionalization with electron-donating methoxy (B1213986) groups was found to enhance both conductance and rectification properties, demonstrating a clear link between structure and electronic function. yale.edu

In the context of biological activity, SRR studies have revealed that:

Electron-withdrawing groups on the phenyl ring can enhance antibacterial activity. vulcanchem.com

The position of substituents on the aniline ring is crucial, with substitution at the 3-position often leading to improved activity compared to the 4-position in certain contexts. mdpi.com

The presence of a basic N-H moiety can be critical for activity in some biological targets. acs.org

Even small changes, like replacing an N-ethyl group with an N-methyl group, can significantly impact biological potency. acs.org

These relationships are often elucidated by comparing the activity of a series of closely related analogues, as demonstrated in studies on inhibitors of the mitochondrial permeability transition pore and Venezuelan Equine Encephalitis Virus. acs.orgnih.gov

Libraries of Benzamide Derivatives for Chemical Exploration

The generation of libraries of benzamide derivatives based on the this compound scaffold is a powerful tool for chemical exploration and drug discovery. nih.govtandfonline.com These libraries, often created using combinatorial or medicinal chemistry approaches, provide a diverse set of compounds for screening against various biological targets. nih.govtandfonline.com

The design of these libraries is often guided by a ligand-based or knowledge-based approach, where existing active compounds inform the design of new analogues. nih.govsrce.hr For example, a library of benzamide-derived KV1.3 inhibitors was expanded from a previously optimized thiophene-based inhibitor. srce.hr Similarly, novel benzamide-based histone deacetylase inhibitors were designed by modifying the length of the molecules and varying substituents on the terminal benzene rings. nih.govtandfonline.com

The synthesis of these libraries can be achieved through parallel synthesis techniques, where multiple derivatives are prepared simultaneously. The resulting compounds are then screened for activity, and the data is used to build structure-activity relationship models that can guide the design of the next generation of compounds. This iterative process of design, synthesis, and testing is a cornerstone of modern drug discovery and chemical biology. researchgate.net

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2-methoxybenzamide |

| 3-amino-4-methoxybenzoic acid |

| N,N′-diisopropylcarbodiimide |

| N-hydroxybenzotriazole |

| 2-nitrobenzoyl chloride |

| N-ethylaniline |

| 4-((2-methyl-6-(trifluoromethyl)pyrimidine-4-yl)oxy)-N-phenylbenzamide |

| 5-halogenosalicylic acids |

| N-ethyl-2-nitro-N-phenylbenzamide |

| succinimidyl 2-(3-((benzyloxy)carbonyl)-1-ethyl-5-oxoimidazolidin-4-yl)acetates |

| N-phenylbenzamide |

| 3-amino-N-(4-bromophenyl)-4-methoxybenzamide |

| 4-Methyl-N-phenylbenzamide |

| 4-Amino-N-phenylbenzamide |

| N-ethyl-2-amino-N-phenylbenzamide |

| 2-hydroxy-N-phenylbenzamides |

| 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite |

| 4-Chloro-N-(3,5-dichlorophenyl)-2-hydroxybenzamide |

| 5-Chloro-N-(3,4,5-trichlorophenyl)-2-hydroxybenzamide |

| (Z)-4-(2-oxoindolin-3-ylideneamino)-N-phenylbenzamide |

| (E)-2-((1,4-Dimethylpiperazin-2-ylidene)amino)-5-nitro-N-phenylbenzamide |

Applications of 4 Ethyl N Phenylbenzamide in Organic Synthesis and Materials Science

Role as a Synthetic Building Block for Complex Molecules

4-ethyl-N-phenylbenzamide serves as a versatile scaffold for the synthesis of more intricate and often biologically active molecules. The core structure of N-phenylbenzamide is a recognized pharmacophore, and modifications, such as the introduction of a 4-ethyl group, can be strategically employed to fine-tune the properties of the resulting compounds.

The synthesis of various derivatives from related N-phenylbenzamide structures highlights the utility of this chemical class as a starting point for creating complex molecules. For instance, derivatives of N-phenylbenzamide have been synthesized and investigated for their potential antiviral activities. While not specifically detailing the 4-ethyl derivative, the general synthetic strategies are applicable. These often involve modifications to the phenyl rings or the amide linkage to produce a library of compounds for biological screening.

Furthermore, the general class of benzamides is utilized in the development of fungicides. The synthesis of such compounds often starts from a substituted benzamide (B126) core, which is then elaborated with other functional groups to enhance efficacy. The 4-ethyl group in this compound can influence the lipophilicity and binding interactions of the final molecule with its biological target.

The synthesis of complex molecules from this compound can be achieved through various reactions that target different parts of the molecule. The aromatic rings can undergo electrophilic substitution, while the amide bond can be subjected to hydrolysis under certain conditions to yield its constituent acid and amine, which can then be used in other synthetic pathways.

Table 1: Examples of Complex Molecules Derived from N-Phenylbenzamide Scaffolds

| Derivative Class | Synthetic Approach | Potential Application |

| Antiviral Agents | Modification of the N-phenyl ring and benzoyl group of a parent N-phenylbenzamide. | Therapeutic agents |

| Fungicides | Introduction of specific substituents to the benzamide core to enhance antifungal activity. | Agrochemicals |

| Enzyme Inhibitors | Design and synthesis of derivatives to fit the active site of a target enzyme. | Medicinal Chemistry |

Integration into Novel Chemical Methodologies

The synthesis of this compound itself and its subsequent use in further reactions are integral to the development of novel chemical methodologies. The formation of the amide bond in N-phenylbenzamides is a classic transformation in organic chemistry, and new methods are continually being developed to improve efficiency, yield, and sustainability.

One common method for synthesizing N-phenylbenzamides is the reaction of a substituted benzoyl chloride with an aniline (B41778). In the case of this compound, this would involve the reaction of 4-ethylbenzoyl chloride with aniline. Research into novel catalytic systems aims to make this process more efficient. For example, various catalysts can be employed to facilitate the amidation reaction under milder conditions.

Another approach involves the use of coupling reagents that activate the carboxylic acid (4-ethylbenzoic acid) for reaction with the amine (aniline). This avoids the need for the often harsh conditions required to form the acid chloride. The development of new coupling reagents is an active area of research in organic synthesis.

Furthermore, catalytic reactions can be used to modify the this compound molecule itself. For example, transition-metal-catalyzed cross-coupling reactions could be used to introduce new functional groups onto the aromatic rings, leading to a diverse range of derivatives. The development of such catalytic methodologies expands the synthetic utility of this compound as a building block.

Table 2: Synthetic Methodologies for N-Phenylbenzamide Derivatives

| Methodology | Description | Reagents |

| Acylation with Acid Chlorides | Reaction of a substituted benzoyl chloride with an aniline. | 4-ethylbenzoyl chloride, aniline, base |

| Amide Coupling | Direct formation of the amide bond from a carboxylic acid and an amine using a coupling agent. | 4-ethylbenzoic acid, aniline, coupling reagent (e.g., DCC, EDC) |

| Catalytic Amidation | Use of a catalyst to promote the formation of the amide bond, often under milder conditions. | 4-ethylbenzoic acid, aniline, catalyst (e.g., boronic acid, transition metal) |

Potential in Functional Materials Chemistry

The N-phenylbenzamide (NPBA) backbone is a subject of interest in materials science due to its structural and electronic properties. yale.edu While specific research on this compound in this context is limited, the potential can be inferred from studies on related NPBA derivatives. These molecules have been investigated for their use in organic electronics, particularly as molecular rectifiers. yale.edu The ability of these molecules to control the flow of electrical current at the molecular level makes them promising candidates for next-generation electronic devices. yale.edu

The introduction of substituents onto the NPBA framework, such as the 4-ethyl group, can be used to tune the electronic properties of the molecule. yale.edu The ethyl group, being an electron-donating group, can influence the energy levels of the molecular orbitals, which in turn affects the charge transport characteristics of the material. yale.edu This tunability is a key aspect in the design of functional organic materials. yale.edu

In addition to electronic applications, N-phenylbenzamide derivatives have been considered for incorporation into functional polymers. google.com The benzamide group can participate in hydrogen bonding, which can influence the self-assembly and macroscopic properties of polymeric materials. The 4-ethyl group could affect the solubility of the monomer and the packing of the resulting polymer chains, thereby influencing the material's mechanical and thermal properties. The unique properties of such compounds make them suitable for use in developing new materials. smolecule.com

The exploration of this compound and its derivatives in functional materials chemistry is an emerging area. The ability to synthesize a wide range of derivatives with tailored properties suggests that these compounds could find applications in various advanced materials, from organic semiconductors to specialized polymers.

Table 3: Potential Applications of N-Phenylbenzamide Derivatives in Materials Science

| Application Area | Relevant Property | Potential Role of this compound |

| Organic Electronics | Charge transport, molecular rectification | Tuning of electronic properties through the ethyl group. yale.edu |

| Functional Polymers | Self-assembly, mechanical strength | Influencing solubility and polymer chain packing. google.com |

| Molecular Sensors | Host-guest chemistry, photophysical properties | The core structure can be functionalized to create sensory materials. |

Future Research Directions and Perspectives for 4 Ethyl N Phenylbenzamide

Exploration of Undiscovered Reaction Pathways

The reactivity of 4-ethyl-N-phenylbenzamide is largely dictated by its amide and substituted aromatic functionalities. Future research could uncover novel transformations by exploring reactions that go beyond standard amide chemistry.

C-H Bond Activation: A significant area for exploration is the selective activation of C-H bonds on both the ethyl group and the aromatic rings. whiterose.ac.uk Catalytic systems, potentially employing transition metals like palladium or rhodium, could enable the introduction of new functional groups at previously inaccessible positions. whiterose.ac.ukacs.org This could lead to the synthesis of a wide array of new derivatives with unique properties. A proposed mechanism for such a transformation could involve the initial coordination of a metal catalyst to the amide, followed by directed C-H activation. acs.org

Novel Cyclization Reactions: Investigating intramolecular cyclization reactions could yield novel heterocyclic structures. For instance, under specific conditions, the ethyl group could potentially participate in cyclization with the adjacent phenyl ring or the N-phenyl group, leading to complex polycyclic systems. Research into photochemically or electrochemically induced cyclizations could also unveil new synthetic routes.

Oxidative and Reductive Transformations: A systematic study of the oxidation and reduction of this compound is warranted. Oxidation of the ethyl group could yield corresponding acetyl or carboxylic acid derivatives, while controlled reduction of the amide bond could produce secondary amines. smolecule.com These transformations would provide access to a different class of compounds with potentially distinct applications.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers powerful tools to predict and understand the behavior of this compound at a molecular level. mdpi.comnih.govrowan.edu

Reaction Mechanism Elucidation: Density Functional Theory (DFT) and other quantum mechanical methods can be employed to model potential reaction pathways, calculate activation energies, and predict the feasibility of new reactions. acs.orgresearchgate.net This can guide experimental work by identifying promising reaction conditions and catalysts. For example, computational studies can help understand the intricate mechanisms of palladium-catalyzed annulation reactions involving benzamide-type structures. acs.org

Spectroscopic and Property Prediction: Advanced computational models can accurately predict spectroscopic properties such as NMR and IR spectra, aiding in the characterization of new derivatives. researchgate.net Furthermore, properties relevant to material science, such as electronic structure, frontier molecular orbital energies (HOMO-LUMO), and intermolecular interaction potentials, can be calculated to predict the compound's suitability for various applications. sci-hub.seyale.edu These computational insights are crucial for designing molecules with specific electronic or optical properties.

Crystal Structure Prediction: Computational methods can be used to predict the possible crystalline polymorphs of this compound and its derivatives. acs.org Understanding polymorphism is critical in materials science as different crystal forms can exhibit vastly different physical properties.

Sustainable Synthetic Methodologies

Developing greener and more sustainable methods for the synthesis of this compound and its analogues is a crucial research direction, aligning with the principles of green chemistry. sioc-journal.cnnih.govucl.ac.uk

Catalytic Amide Bond Formation: Moving away from traditional methods that use stoichiometric coupling reagents, which generate significant waste, is a key goal. ucl.ac.uksigmaaldrich.com Research into catalytic methods for amide bond formation is an active area. sigmaaldrich.comrsc.org This includes the use of catalysts based on abundant metals, organocatalysts like boronic acids, or enzymatic catalysis. nih.govsigmaaldrich.com

Alternative Solvents and Reaction Conditions: Exploring the use of greener solvents, such as water or bio-derived solvents, or even solvent-free reaction conditions, can significantly reduce the environmental impact of the synthesis. nih.govresearchgate.net Microwave-assisted synthesis is another avenue that can lead to shorter reaction times and increased energy efficiency. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product (high atom economy) is a fundamental principle of green chemistry. nih.gov This involves minimizing the use of protecting groups and developing one-pot reaction sequences.

Novel Applications in Non-Biological Chemical Systems

While biological applications have been a primary focus, the unique structure of this compound suggests its potential use in various non-biological chemical systems.

Organic Electronics: The conjugated aromatic systems within the molecule suggest potential for applications in organic electronics. yale.edu By modifying the substituents on the aromatic rings, the electronic properties, such as the HOMO-LUMO gap, can be tuned. sci-hub.se This could lead to the development of new materials for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or molecular rectifiers. yale.edu

Coordination Chemistry and Ligand Design: The amide functionality can act as a coordination site for metal ions. The synthesis of novel ligands based on the this compound scaffold could lead to new metal complexes with interesting catalytic or material properties. The steric and electronic properties of the ligand can be fine-tuned by altering the substituents.

Supramolecular Chemistry and Self-Assembly: The presence of both hydrogen bond donors (N-H) and acceptors (C=O), along with aromatic rings capable of π-π stacking, makes this compound a candidate for studies in supramolecular chemistry. acs.org Research into its self-assembly behavior in different solvents and on surfaces could lead to the formation of well-ordered nanostructures with potential applications in nanotechnology and materials science.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.